molecular formula C88H48Cl8Fe2N8O B13644468 Iron(III)meso-tetrakis(4-chlorophenyl)porphine-|I-oxodimer

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-|I-oxodimer

Cat. No.: B13644468
M. Wt: 1628.7 g/mol
InChI Key: SBPSQOVLKVHOFS-UHFFFAOYSA-N
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Description

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is a metalloporphyrin compound characterized by its unique structure, which includes two iron(III) porphyrin complexes connected via an oxygen atom. Each porphyrin complex is surrounded by four 4-chlorophenyl groups. This compound is known for its high thermal stability and distinct purple color .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis generally involves the same steps as the laboratory preparation but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can result in modified porphyrin complexes .

Scientific Research Applications

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer exerts its effects involves its ability to facilitate electron transfer reactions. The iron centers can undergo redox changes, allowing the compound to participate in various catalytic cycles. The porphyrin ring structure also plays a crucial role in stabilizing the reactive intermediates formed during these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Iron(III)meso-tetrakis(4-hydroxyphenyl)porphine-μ-oxodimer
  • Iron(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer
  • Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-μ-oxodimer

Uniqueness

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is unique due to the presence of 4-chlorophenyl groups, which influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications compared to its analogs with different substituents .

Biological Activity

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is a complex metalloporphyrin that has garnered significant interest due to its unique structural and electronic properties. This compound, characterized by a central iron(III) ion coordinated to a meso-tetrakis(4-chlorophenyl)porphyrin framework linked through μ-oxo bridges, exhibits notable biological activity with potential applications in various fields, including photodynamic therapy and drug delivery systems.

Structural Characteristics

The molecular formula of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is C₈₈H₄₈Cl₈Fe₂N₈O, with a molecular weight of approximately 1628.7 g/mol. The presence of 4-chlorophenyl groups enhances its solubility and reactivity, making it suitable for biological applications .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation, similar to the action of heme groups in biological systems. This property positions it as a promising candidate for photodynamic therapy , particularly in targeting cancer cells. The compound's interaction with biological molecules such as proteins and nucleic acids can influence their structure and function, which is crucial for understanding its therapeutic mechanisms .

Interaction Studies

Research indicates that Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer can effectively interact with various substrates. These interactions are essential for elucidating its potential therapeutic applications:

  • Protein Binding Affinity : Studies have shown that the compound binds to proteins, potentially affecting their enzymatic activities.
  • Nucleic Acid Interaction : Its ability to interact with DNA and RNA suggests possible applications in gene therapy and molecular diagnostics.

Case Studies

  • Photodynamic Therapy :
    • A study demonstrated the efficacy of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer in inducing cell death in cancer cells upon light activation. The mechanism involved the generation of ROS, leading to oxidative stress and apoptosis in targeted cells.
  • Catalytic Properties :
    • Comparative studies with other metalloporphyrins have shown that this compound exhibits distinct catalytic properties due to its unique structure. For instance, it has been noted for its efficiency in catalyzing reactions involving oxygen transfer, which is vital for various biochemical processes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Iron(III)meso-tetrakis(4-chlorophenyl)porphyrinC₄₄H₂₄Cl₅FeN₄Contains chloride ions; no dimerization
Manganese(III)meso-tetrakis(4-chlorophenyl)porphyrinC₄₄H₂₄Cl₅MnN₄Different metal center; potential for different reactivity
Copper(II)meso-tetrakis(4-chlorophenyl)porphyrinC₄₄H₂₄Cl₅CuN₄Exhibits distinct catalytic properties

The unique μ-oxo bridging in Iron(III)meso-tetrakis(4-chlorophenyl)porphine significantly alters its electronic properties compared to these similar compounds, enhancing its biological activity and therapeutic potential.

Properties

Molecular Formula

C88H48Cl8Fe2N8O

Molecular Weight

1628.7 g/mol

IUPAC Name

iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/2C44H24Cl4N4.2Fe.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2

InChI Key

SBPSQOVLKVHOFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Fe+3].[Fe+3]

Origin of Product

United States

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